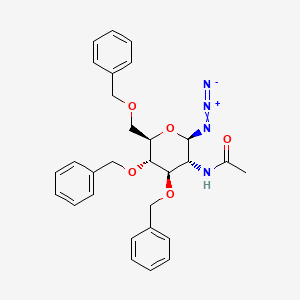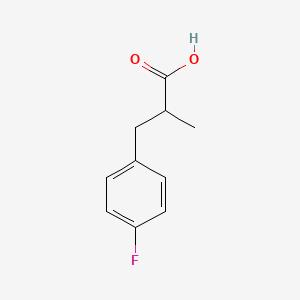
3-(4-氟苯基)-2-甲基丙酸
概述
描述
“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . The molecular weight is 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .
Molecular Structure Analysis
The molecular formula of “3-(4-Fluorophenyl)propionic acid” is C9H9FO2 . The monoisotopic mass is 168.058655 Da .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propionic acid” is a solid . It has a melting point of 86-91 °C . The SMILES string is OC(=O)CCc1ccc(F)cc1 . The InChI is 1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) .科学研究应用
1. 应用于不对称合成
3-(4-氟苯基)-2-甲基丙酸及其衍生物已被用于各种不对称合成过程。例如,Crameri等人(1997年)开发了(S)-2-(4-氟苯基)-3-甲基丁酸的实用合成路线,这是钙拮抗剂Mibefradil的关键构建块,展示了该化合物在医药化学中的相关性 (Crameri, Foricher, Scalone, & Schmid, 1997)。
2. 在抗雄激素和SSRI合成中的作用
该化合物还在合成非类固醇抗雄激素和选择性血清素再摄取抑制剂(SSRIs)的药物中发现了应用。Tucker和Chesterson(1988年)报道了使用与3-(4-氟苯基)-2-甲基丙酸相关的前体来分离非类固醇抗雄激素 (Tucker & Chesterson, 1988)。同样,Keverline-Frantz等人(1998年)利用3-(4-氟苯基)-2-甲基丙酸的衍生物探索了帕罗西汀的曲平环类似物的合成和配体结合 (Keverline-Frantz et al., 1998)。
3. 在有机和药物化学研究中的应用
在有机和药物化学的更广泛背景下,该化合物及其类似物发挥着重要作用。例如,Drewes等人(1992年)描述了2-(α-羟基)芳基丙烯酸酯的合成、分离和绝对构型的确定,这些化合物在结构上与3-(4-氟苯基)-2-甲基丙酸相关 (Drewes, Emslie, Field, Khan, & Ramesar, 1992)。这些研究有助于新药物的开发,并提供了有关分子相互作用和反应的见解。
4. 对生化转化的洞察
还进行了涉及氟酚的生化转化的研究,这些研究与3-(4-氟苯基)-2-甲基丙酸密切相关。Genthner、Townsend和Chapman(1989年)使用异构氟酚研究了苯酚向苯甲酸的转化,揭示了类似化合物的代谢途径 (Genthner, Townsend, & Chapman, 1989)。
安全和危害
属性
IUPAC Name |
3-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
22138-73-4 | |
| Record name | 3-(4-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

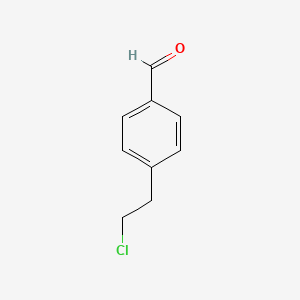

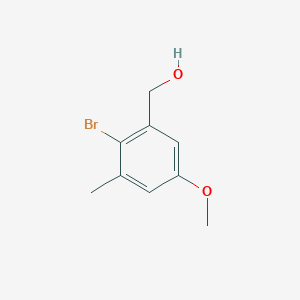
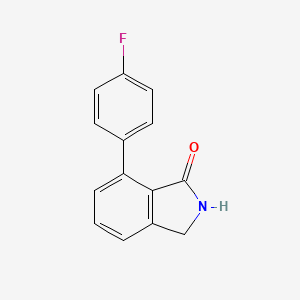
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
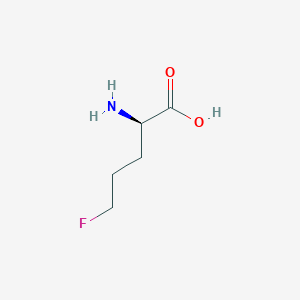
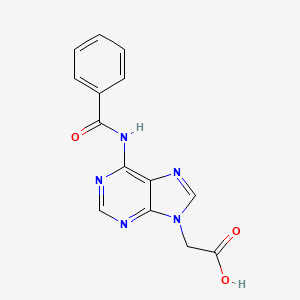



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
